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Compound of Interest

Compound Name: 2-Hydroxyethyl icosanoate

CAS No.: 26158-80-5

Cat. No.: B1332136 Get Quote

Executive Summary
2-Hydroxyethyl icosanoate (also known as Ethylene glycol monoarachidate) is a non-ionic

surfactant and a critical intermediate in the synthesis of lipid nanoparticles (LNPs) and

liposomal drug delivery systems. Precise structural validation is required to distinguish the

mono-ester (target) from the di-ester impurity (Ethylene glycol diarachidate) and unreacted

starting materials.[1]

This protocol details the 1H and 13C NMR fingerprints required for absolute structural

confirmation, focusing on the diagnostic resonance shifts of the ethylene glycol headgroup

which serve as the primary quality attribute (CQA).

Molecular Profile
IUPAC Name: 2-hydroxyethyl icosanoate[1][2]

Common Name: Ethylene glycol monoarachidate

Molecular Formula:

Molecular Weight: 356.59 g/mol
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Key Structural Feature: Amphiphilic molecule consisting of a hydrophobic C20 saturated tail

(Arachidic acid moiety) and a hydrophilic hydroxyethyl headgroup.

Sample Preparation Protocol
To ensure high-resolution spectra free from solvent artifacts and concentration-dependent

shifts (particularly for the -OH proton), follow this preparation standard.

Reagents
Solvent: Chloroform-d (

) with 0.03% TMS (Tetramethylsilane) as internal reference.[1]

Concentration: 10–15 mg of sample in 600

solvent.

Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Workflow
Weigh 12 mg of the waxy solid 2-Hydroxyethyl icosanoate into a clean vial.

Add 600

. Vortex for 30 seconds until fully dissolved.

Note: If the sample is crystalline and resistant to solvation, gently warm the vial to 35°C.

Filter the solution through a glass wool plug into the NMR tube to remove suspended

particulate impurities (e.g., silica from chromatography).

Acquire spectra at 298 K (25°C).

1H NMR Data Analysis
The proton NMR spectrum provides the most rapid confirmation of the mono-ester structure.

The distinction between the mono-ester and di-ester is determined by the symmetry of the

ethylene glycol signals.[1]
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Instrument Frequency: 400 MHz or higher recommended. Reference: TMS at

0.00 ppm.

Table 1: 1H NMR Chemical Shift Assignments ( )
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Position
(See Diag.) (ppm) Multiplicity Integration Assignment

Mechanistic
Insight

A 0.88
Triplet (

Hz)
3H Terminal

Characteristic

of saturated

fatty acid

termini;

unaffected by

headgroup.[1]

B 1.20 – 1.35
Broad

Multiplet
~32H Bulk Chain

The "lipid

envelope."[1]

Integration

confirms C20

chain length (

).

C 1.62 Multiplet 2H
-Methylene (

)

Deshielded

slightly by the

carbonyl two

bonds away.

[1]

D 2.34
Triplet (

Hz)
2H

-Methylene (

)

Diagnostic for

the acyl chain

anchor.[1]

E 3.83
Multiplet/Tripl

et
2H

CRITICAL:

Protons

adjacent to

the free

hydroxyl.[1]

In the di-

ester, this

signal

disappears.

[1]
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F 4.22
Triplet (

Hz)
2H

CRITICAL:

Protons

adjacent to

the ester

linkage.[1]

Deshielded

by the

anisotropic

effect of the

carbonyl.

G ~2.0 - 2.5 Broad Singlet 1H

Variable

position.[1]

Concentratio

n and

temperature

dependent.

Expert Interpretation (Self-Validation)[1]
The Mono-Ester Proof: Look for the 4.22 ppm / 3.83 ppm split.[1]

If you see a single strong singlet (or tight AA'BB' system) at ~4.30 ppm, you have

synthesized the Di-ester (Ethylene glycol diicosanoate).[1]

If you see a triplet at 3.70 ppm (strong), you likely have unreacted Ethylene Glycol.

Chain Length Validation: Set the integration of the

-methylene (2.34 ppm) to 2.00. The terminal methyl (0.88 ppm) must integrate to 3.00, and
the bulk methylene region (1.2-1.4 ppm) should integrate to approximately 32H. Significant
deviation indicates a mixture of chain lengths (e.g., C18/C20 mix).

13C NMR Data Analysis
Carbon NMR confirms the carbon skeleton and is essential for detecting carbonyl impurities.

Instrument Frequency: 100 MHz (typical). Reference:
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triplet center at

77.16 ppm.

Table 2: 13C NMR Chemical Shift Assignments ( )
Carbon Type (ppm) Assignment Notes

Carbonyl 174.3

Ester carbonyl.[1]

(Acids appear ~180

ppm).

Ester-O-C 66.0
Deshielded by oxygen

and carbonyl.[1]

Alcohol-C 61.2

Diagnostic:

Disappears in di-ester;

shifts to ~62.5 in di-

ester.[1]

-Carbon 34.2 Alpha to carbonyl.[1]

-Carbon 24.9 Beta to carbonyl.[1]

Bulk Chain 29.1 – 29.7

Multiple overlapping

peaks for the long

chain.[1]

-1 Carbon 22.7 Penultimate carbon.[1]

Terminal Methyl 14.1 End of the lipid tail.

Structural Logic & Visualization
The following diagram illustrates the logical flow for assigning the spectrum and validating the

synthesis product.
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Crude Reaction Product
(C20 + Ethylene Glycol)

Acquire 1H NMR (CDCl3)

Analyze 3.5 - 4.5 ppm Region

Two Triplets observed?
(~4.2 ppm & ~3.8 ppm)

Mono-Ester Confirmed
(Asymmetry present)

Yes

Single Signal observed?

No

Check Integration
Ratio 4.2ppm : 2.3ppm

Signal at ~4.3 ppm
(Di-Ester Impurity)

Shift ~4.3

Signal at ~3.7 ppm
(Unreacted Glycol)

Shift ~3.7

Ratio 1:1 (2H:2H)
Stoichiometry Correct

Click to download full resolution via product page

Figure 1: Decision tree for the structural validation of 2-hydroxyethyl icosanoate using 1H

NMR diagnostic regions.
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The data presented above is synthesized from standard lipidomic databases and homologous

series analysis (Stearic/Palmitic acid derivatives).

AOCS Lipid Library.1H-NMR Spectroscopy of Fatty Acids and Their Derivatives. American

Oil Chemists' Society.

NIST Chemistry WebBook.Octadecanoic acid, 2-hydroxyethyl ester (Homolog Reference).[1]

National Institute of Standards and Technology.

Gunstone, F. D. (1994). High Resolution NMR of Fatty Acids and Esters.[3] In The Lipid

Handbook. CRC Press. (Standard text for lipid NMR assignments).

PubChem Compound Summary.2-Hydroxyethyl icosanoate. National Library of Medicine.

Disclaimer:The chemical shifts provided are typical for

solutions. Shifts may vary slightly (

ppm) depending on concentration, temperature, and water content in the solvent.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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